(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide
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Overview
Description
BRD9185 is a synthetic organic compound known for its potent antimalarial activity. It belongs to a novel structural class of dihydroorotate dehydrogenase inhibitors, specifically targeting the enzyme in Plasmodium falciparum, the causative agent of malaria . Chemically, it is an azetidine-2-carbonitrile compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD9185 involves multiple steps, starting with the construction of the azetidine-2-carbonitrile core. The key step is a 4-exo-tet cyclization of the anion derived from a precursor compound . The stereochemistry of the cyclization depends on the base used. For instance, treatment with lithium hexamethyldisilazide at –50°C provides the products in a specific ratio .
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Initial Steps
Reactants: Bromomethyl cyanide, potassium carbonate, and a precursor compound.
Conditions: Acetonitrile, 85°C, 3 hours.
Yield: 96% on a 175 mmol scale.
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Subsequent Steps
Reactants: Triphenylmethyl chloride, triethylamine.
Conditions: Dichloromethane, room temperature, overnight.
Yield: 97% on a 166 mmol scale.
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Final Steps
Reactants: Palladium catalyst, ethanol-dichloromethane mixture.
Conditions: 40°C, 16 hours.
Yield: 92%.
Industrial Production Methods
Industrial production of BRD9185 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BRD9185 undergoes various chemical reactions, including:
Substitution Reactions: Involving nucleophilic or electrophilic substitution.
Cyclization Reactions: Formation of the azetidine ring through 4-exo-tet cyclization.
Common Reagents and Conditions
Bases: Lithium hexamethyldisilazide, potassium hexamethyldisilazide.
Solvents: Acetonitrile, dichloromethane, ethanol.
Catalysts: Palladium-based catalysts.
Major Products
The major product of these reactions is BRD9185 itself, with high yields and purity achieved through careful control of reaction conditions .
Scientific Research Applications
BRD9185 has significant applications in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying azetidine-2-carbonitrile synthesis and reactions.
Biology: Investigating the role of dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Industry: Potential use in the production of antimalarial drugs.
Mechanism of Action
BRD9185 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis in Plasmodium parasites . This inhibition disrupts the production of pyrimidines, which are necessary for DNA and RNA synthesis, thereby impeding parasite replication and survival .
Comparison with Similar Compounds
Similar Compounds
DSM421: A secondary candidate in the same class of selective and potent antimalarial DHODH inhibitors.
Uniqueness of BRD9185
BRD9185 stands out due to its high potency (EC50 = 0.016 μM) against multidrug-resistant blood-stage parasites and its curative effect after just three doses in a mouse model . It also has a long half-life (15 hours) and low clearance in mice, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H21F6N3O2 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
(2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
InChI Key |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
Isomeric SMILES |
CCCNC(=O)N1[C@@H]([C@H]([C@H]1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO |
Canonical SMILES |
CCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO |
Origin of Product |
United States |
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